molecular formula C8H10ClNO3 B2405498 Ethyl 3-chloromethyl-5-methyl-4-isoxazolecarboxylate CAS No. 266341-73-5

Ethyl 3-chloromethyl-5-methyl-4-isoxazolecarboxylate

Cat. No. B2405498
CAS RN: 266341-73-5
M. Wt: 203.62
InChI Key: PPFRRWXGHMKDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloromethyl-5-methyl-4-isoxazolecarboxylate is a chemical compound . It is also known by its IUPAC name, ethyl 5-chloro-3-methyl-4-isoxazolecarboxylate . The compound has a molecular weight of 189.6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)9-12-6/h3H,2,4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 3-chloromethyl-5-methyl-4-isoxazolecarboxylate serves as a starting material in the synthesis of various bioactive compounds. For instance, it has been used in studies aiming at a biomimetic synthesis of α-cyclopiazonic acid. The efficient synthesis process involves reaction with chloroacetyl chloride and treatment with hydroxylamine hydrochloride, leading to products suitable for large-scale use and potential pharmaceutical applications (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Development of Isoxazolecarboxylates

This chemical is integral in the synthesis of various isoxazolecarboxylates, which are important in medicinal chemistry. A study by McMurry (2003) demonstrates a general synthesis process for 4-isoxazolecarboxylic esters using ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate as an intermediate. These esters are crucial in developing compounds with potential therapeutic effects (McMurry, 2003).

Alkylating Agents in Nucleoside Synthesis

In the field of nucleoside synthesis, this compound has been used to develop chloromethyl- and iodomethylpyrazole nucleosides. These compounds have shown potential in treating cancer, as they exhibited cytostatic activity against various cancer cells (García-López et al., 1980).

Development of Corrosion Inhibitors

Additionally, derivatives of this compound have been investigated as corrosion inhibitors for metals, which is crucial in industrial applications. A study by Dohare et al. (2017) explored the development of pyranpyrazole derivatives as corrosion inhibitors for mild steel, highlighting its industrial relevance (Dohare, Ansari, Quraishi, & Obot, 2017).

Antimicrobial Applications

Research also extends to the antimicrobial field, where derivatives of this compound have been synthesized and tested for their efficacy against various bacterial and fungal strains. This aspect is crucial for developing new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-5(2)13-10-6(7)4-9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFRRWXGHMKDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.